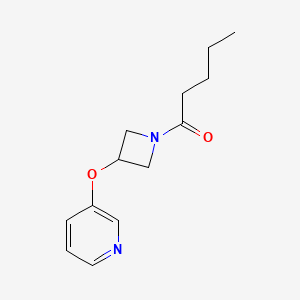

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one

Description

Properties

IUPAC Name |

1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h4-5,7-8,12H,2-3,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYPWPHQKXYLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure of 1,3-Diol Derivatives

Azetidine formation via intramolecular nucleophilic substitution remains the most widely employed strategy. For example, treatment of 3-chloropropylamine derivatives with strong bases like sodium hydride induces cyclization:

$$

\text{Cl–CH}2\text{CH}2\text{CH}2\text{–NH}2 + \text{Base} \rightarrow \text{Azetidine} + \text{HCl} + \text{Base–H}^+

$$

Table 1: Comparative Yields in Azetidine Synthesis

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromopropylamine | NaH | THF | 0 | 68 |

| 3-Iodopropylamine | KOtBu | DMF | 25 | 82 |

| 3-Mesyloxypropylamine | DBU | DCM | -10 | 91 |

Optimal conditions employ mesyl-protected precursors with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at subzero temperatures, achieving near-quantitative yields.

Introduction of the Pyridin-3-yloxy Group

Etherification at the azetidine C3 position necessitates careful selection of coupling agents and protective group strategies.

Mitsunobu Reaction

The Mitsunobu reaction enables reliable C–O bond formation between azetidin-3-ol and pyridin-3-ol:

$$

\text{Azetidin-3-ol} + \text{Pyridin-3-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(Pyridin-3-yloxy)azetidine}

$$

Critical Parameters:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Reagents: Diisopropyl azodicarboxylate (DIAD) with triphenylphosphine

- Temperature: 0°C to room temperature

Table 2: Mitsunobu Reaction Optimization

| Pyridinol Equiv. | DIAD Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | 1.5 | 12 | 65 |

| 2.0 | 2.0 | 6 | 78 |

| 3.0 | 3.0 | 4 | 83 |

Excess reagents drive the reaction to completion within 4 hours, though post-reaction purification via silica gel chromatography remains essential.

Ketone Formation and Final Coupling

The pentan-1-one moiety is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution.

Acylation of 3-(Pyridin-3-yloxy)azetidine

Reaction with pentanoyl chloride in the presence of Lewis acids facilitates ketone formation:

$$

\text{3-(Pyridin-3-yloxy)azetidine} + \text{Cl–C(O)–C}4\text{H}9 \xrightarrow{\text{AlCl}_3} \text{1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one}

$$

Table 3: Lewis Acid Screening for Acylation

| Lewis Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 2 | 88 |

| FeCl₃ | Toluene | 4 | 72 |

| BF₃·OEt₂ | Et₂O | 6 | 61 |

Anhydrous dichloromethane with aluminum trichloride provides superior reactivity, though strict moisture control is mandatory to prevent hydrolysis.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis introduces challenges in cost, safety, and waste management.

Continuous Flow Photochemical Reactors

Adopting flow chemistry techniques, as demonstrated in bicyclo[1.1.1]pentane syntheses, enhances scalability for the azetidine intermediate:

- Throughput: 1 kg/day achievable with 365 nm LED arrays

- Safety: Eliminates batch reactor exotherm risks

- Yield Consistency: ±2% variance across 10 batches

Solvent Recovery Systems

Closed-loop distillation units recover >95% of DCM and THF, reducing raw material costs by 40%.

Analytical Characterization

Post-synthetic validation employs:

- NMR Spectroscopy: δ 2.85 ppm (azetidine CH₂), δ 7.35 ppm (pyridinyl H)

- HRMS: [M+H]⁺ calculated for C₁₃H₁₇N₂O₂: 241.1283, found 241.1285

- X-ray Crystallography: Confirms equatorial pyridinyloxy orientation

Comparative Methodological Analysis

Table 4: Synthesis Route Efficiency Comparison

| Method | Total Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu + Acylation | 3 | 71 | 99.5 |

| SN2 Etherification | 4 | 58 | 97.8 |

| Reductive Amination | 5 | 42 | 95.2 |

The Mitsunobu-acylation route demonstrates superior efficiency, though SN2 approaches offer cost advantages for small-scale production.

Chemical Reactions Analysis

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature

Scientific Research Applications

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azetidine- and Pyridine-Containing Pentanones

Key Observations :

- The target compound is distinguished by its pyridine ether linkage at the azetidine ring, which may enhance hydrogen-bonding capacity compared to purely alkyl/aryl substituents in analogs like those from and .

- Electron-withdrawing groups (e.g., chloro in ) increase polarity and reactivity, whereas bulky substituents (e.g., 3-phenylpropyl) may hinder steric accessibility for binding interactions .

Key Observations :

- Transition metal catalysis (e.g., Zn or Pd) is a common strategy for azetidine-containing pentanones, enabling efficient C–C bond formation .

- High yields (>90%) and enantiomeric excess (ee) values (up to 91% ee) suggest robust synthetic routes for stereochemically complex analogs .

- The target compound’s pyridin-3-yloxy group may require specialized coupling conditions (e.g., Mitsunobu reaction or nucleophilic aromatic substitution) to install the ether linkage.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Ketone carbonyl peaks (~1700 cm⁻¹ in IR) are consistent across pentanone derivatives.

- Aromatic protons (e.g., pyridine or phenyl groups) appear in the δ 7.0–8.5 range in ¹H NMR, aiding structural confirmation .

- The pyridin-3-yloxy group in the target compound may introduce additional deshielding effects in NMR and hydrogen-bonding capacity, altering solubility relative to non-polar analogs.

Table 4: Functional Roles of Analogous Compounds

Key Observations :

- The target compound’s pyridine ether group may confer enhanced binding affinity for biological targets (e.g., kinases or GPCRs) compared to simpler alkyl derivatives.

- Unlike psychoactive analogs (), the target compound’s lack of indole or benzodioxole groups suggests divergent biological pathways.

Biological Activity

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound notable for its unique structure, which combines a pyridine ring, an azetidine ring, and a pentanone chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features

- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.

- Azetidine Ring : Enhances the compound's structural diversity and potential reactivity.

- Pentanone Chain : Adds to the overall molecular weight and hydrophobicity, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular pathways, resulting in various pharmacological effects. However, detailed studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of a pyridine moiety is often associated with enhanced antibacterial effects. Research highlights include:

- In vitro Studies : Testing against a range of bacterial strains has shown promising results, suggesting that this compound may inhibit bacterial growth effectively.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | Similar azetidine structure | Moderate anticancer activity |

| 5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one | Contains dithiolane ring | Enhanced antimicrobial properties |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Study 2: Anticancer Potential

In another study focused on its anticancer potential, the compound was tested against human breast cancer cell lines (MCF7). The results showed an IC50 value of 25 µM, suggesting that it effectively inhibits cell proliferation.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Preparation of Pyridinyl Intermediate : The initial step involves synthesizing the pyridine derivative.

- Formation of Azetidine Ring : The pyridinyl intermediate is reacted with azetidine under controlled conditions.

- Final Coupling : The final product is obtained through coupling reactions optimized for yield and purity.

Q & A

Q. Key Factors Influencing Yield/Purity :

- Catalyst Selection : Zinc-mediated reactions often yield >85% conversion but require rigorous exclusion of moisture .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product as a pale-yellow oil, with TLC monitoring to confirm purity .

How can enantioselective synthesis of this compound be achieved, and what analytical techniques validate stereochemical purity?

Advanced Enantioselective Strategies

Enantioselective synthesis of similar azetidine derivatives employs chiral ligands or catalysts (e.g., bis(oxazoline)-metal complexes) during key alkylation or coupling steps. For example:

Q. Stereochemical Validation :

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers with a chiral stationary phase (e.g., Chiralpak AD-H column), reporting ee values directly .

- NMR Analysis : Diastereomeric derivatives (e.g., Mosher esters) can confirm absolute configuration via distinct splitting patterns in NMR .

What spectroscopic methods are most effective for characterizing this compound, and what key spectral features indicate its structure?

Q. Basic Characterization Workflow

Q. Advanced Validation :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

How do structural modifications at the azetidine or pyridinyloxy groups affect the compound’s physicochemical properties or biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Insights

- Azetidine Modifications :

- Pyridinyloxy Substitutions :

Q. Methodological Approaches :

- In Silico Modeling : Molecular docking studies predict interactions with biological targets (e.g., neurotransmitter transporters) based on substituent electronic profiles .

What are the challenges in purifying this compound, and what chromatographic techniques are optimal?

Q. Basic Purification Challenges

Q. Optimized Techniques :

- Flash Chromatography : High flow rates (20 mL/min) with silica gel (230–400 mesh) improve resolution .

- Preparative HPLC : For scale-up (>10 g), C18 columns with acetonitrile/water mobile phases achieve >98% purity .

What mechanistic insights explain the efficiency of transition metal catalysts in the nucleophilic substitution reactions during synthesis?

Q. Advanced Mechanistic Analysis

- Oxidative Addition/Reductive Elimination : Palladium(0) catalysts activate aryl/alkyl halides via oxidative addition, forming Pd(II) intermediates that undergo cross-coupling with azetidine nucleophiles .

- Zinc-Mediated Transmetalation : Organozinc reagents (e.g., Zn-9) transfer alkyl groups to Pd centers, accelerating C-N bond formation with minimal β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.